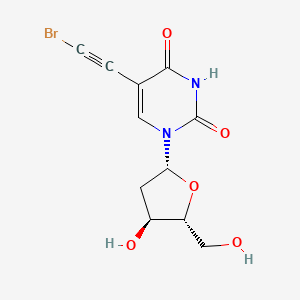

5-Bromoethynyl-2'-deoxyuridine

Description

Contextualizing Halogenated and Alkynylated Nucleoside Analogs in Biological Systems

Nucleoside analogs are synthetic molecules that mimic the structure of natural nucleosides, the building blocks of DNA and RNA. numberanalytics.com These analogs can be chemically modified to introduce new functionalities, providing powerful tools for probing and manipulating biological processes. numberanalytics.com Among these modifications, halogenation (the addition of a halogen atom like bromine) and alkynylation (the introduction of a carbon-carbon triple bond, or alkyne group) have proven particularly valuable in chemical biology. researchgate.netekb.eg

Halogenated nucleosides have a long history in research and medicine. The substitution of a hydrogen atom with a halogen can alter the size, electronegativity, and base-pairing properties of the nucleoside. acs.org This can lead to various biological effects, including antiviral and anticancer activity. ekb.egencyclopedia.pub For instance, the incorporation of halogenated analogs into DNA can disrupt its structure and function, leading to the inhibition of cellular replication. ekb.eg

Alkynylated nucleosides, on the other hand, are prized for their utility in "click chemistry." The alkyne group serves as a chemical handle that can react with an azide-containing molecule in a highly specific and efficient manner. jenabioscience.combaseclick.eu This reaction, known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allows for the attachment of various tags, such as fluorescent dyes or biotin (B1667282), to the nucleoside analog after it has been incorporated into DNA or RNA. jenabioscience.comthermofisher.com This enables researchers to visualize, isolate, and analyze newly synthesized nucleic acids.

The combination of both a halogen and an alkyne group within the same nucleoside analog creates a bifunctional molecule with unique properties and potential applications.

Rationale for Investigating 5-Bromoethynyl-2'-deoxyuridine as a Unique Nucleoside Analog

This compound (BEU) is a synthetic nucleoside analog that incorporates both a bromine atom and an ethynyl (B1212043) (a type of alkyne) group at the 5-position of the uracil (B121893) base. This dual modification makes it a subject of significant interest in chemical biology for several reasons:

Dual Functionality for Probing DNA Dynamics: The bromine atom can act as a heavy atom for X-ray crystallography studies, aiding in the determination of nucleic acid structures. Simultaneously, the ethynyl group provides a reactive handle for click chemistry, allowing for the attachment of probes to visualize and track DNA.

Potential as a Therapeutic Agent: The presence of the bromine atom, a feature of some antiviral and anticancer nucleosides, suggests that BEU could possess therapeutic properties. Its ability to be incorporated into DNA makes it a candidate for disrupting the replication of cancer cells or viruses.

A Tool for Studying DNA Repair: The introduction of a modified base into DNA can trigger cellular repair mechanisms. Studying how cells respond to the presence of BEU can provide insights into the intricate processes of DNA repair and damage recognition.

Historical Development and Significance within Nucleoside Analog Research

The development of 5-substituted 2'-deoxyuridines has been a cornerstone of antiviral and anticancer research for decades. nih.gov The journey began with the synthesis of compounds like 5-iodo-2'-deoxyuridine (Idoxuridine) and 5-bromo-2'-deoxyuridine (B1667946) (BrdU), which were among the first antiviral agents. nih.gov These early successes spurred further exploration of modifications at the 5-position of the uracil ring. tandfonline.com

In the 1980s, a range of 5-substituted deoxyuridines, including 5-ethyl-dUrd, 5-vinyl-dUrd, and 5-ethynyl-dUrd, were shown to inhibit vaccinia virus replication. nih.gov The synthesis of various 5-alkyl and 5-cycloalkyl-2'-deoxyuridines followed, with some showing notable antiviral activities. tandfonline.com The development of 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) was a significant milestone, as it introduced the power of click chemistry for labeling and detecting DNA synthesis, offering a less harsh alternative to the antibody-based detection of BrdU. nih.govnih.gov

This compound represents a logical progression in this field, combining the established utility of a halogenated nucleoside with the modern advantages of an alkynylated one. Its development builds upon the foundational knowledge gained from the study of its predecessors.

Distinctions and Relationships with Other 5-Substituted Deoxyuridines

BEU is closely related to other 5-substituted deoxyuridines, particularly 5-Bromo-2'-deoxyuridine (BrdU) and 5-Ethynyl-2'-deoxyuridine (EdU). Understanding their similarities and differences is crucial to appreciating the unique utility of BEU.

5-Bromo-2'-deoxyuridine (BrdU):

Similarity: Like BEU, BrdU is a thymidine (B127349) analog that can be incorporated into newly synthesized DNA during the S-phase of the cell cycle. scbt.com It is widely used to label proliferating cells.

Distinction: The detection of incorporated BrdU requires harsh denaturation of the DNA using acid or heat to expose the bromine atom for antibody binding. thermofisher.comnih.gov This can damage the cellular sample and limit the ability to co-label with other antibodies. nih.gov

5-Ethynyl-2'-deoxyuridine (EdU):

Similarity: BEU shares the ethynyl group with EdU, allowing both to be detected via click chemistry. jenabioscience.combaseclick.eu This method is much milder than the BrdU detection protocol and preserves the integrity of the DNA and other cellular components. thermofisher.comnih.gov

Distinction: EdU lacks the bromine atom present in BEU. While highly effective for labeling proliferating cells, EdU's biological effects are primarily related to its incorporation and subsequent detection. tocris.comnih.gov The addition of the bromine in BEU introduces the potential for altered biological activity, such as increased cytotoxicity or different interactions with DNA processing enzymes.

Dual labeling experiments using both BrdU and EdU have been successfully performed to track cell migration rates, demonstrating the compatibility of these different thymidine analogs in the same biological system. nih.gov

| Compound Name | Structure | Key Features | Detection Method |

| This compound (BEU) | Contains both a bromine atom and an ethynyl group. | Combines features of BrdU and EdU. | Click Chemistry |

| 5-Bromo-2'-deoxyuridine (BrdU) | Contains a bromine atom. | Requires DNA denaturation for detection. | Antibody-based |

| 5-Ethynyl-2'-deoxyuridine (EdU) | Contains an ethynyl group. | Allows for mild "click" detection. | Click Chemistry |

Structure

2D Structure

3D Structure

Properties

CAS No. |

80384-36-7 |

|---|---|

Molecular Formula |

C11H11BrN2O5 |

Molecular Weight |

331.12 g/mol |

IUPAC Name |

5-(2-bromoethynyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C11H11BrN2O5/c12-2-1-6-4-14(11(18)13-10(6)17)9-3-7(16)8(5-15)19-9/h4,7-9,15-16H,3,5H2,(H,13,17,18)/t7-,8+,9+/m0/s1 |

InChI Key |

UKOANMHEMZJGHQ-DJLDLDEBSA-N |

SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)C#CBr)CO)O |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C#CBr)CO)O |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)C#CBr)CO)O |

Other CAS No. |

80384-36-7 |

Synonyms |

2'-deoxy-5-bromoethynyluridine 5-BR-deoxyuridine 5-bromoethynyl-2'-deoxyuridine |

Origin of Product |

United States |

Synthetic Strategies and Chemical Derivatization of 5 Bromoethynyl 2 Deoxyuridine

Methodologies for the Chemical Synthesis of 5-Bromoethynyl-2'-deoxyuridine

The creation of this compound (BrEdU), a modified nucleoside, is typically achieved through strategic chemical alterations of a precursor molecule. The Sonogashira cross-coupling reaction is a prominent and effective method used for this purpose. benthamdirect.comnih.gov

Precursor Chemistry and Reaction Pathways

The synthesis of BrEdU generally begins with a halogenated version of 2'-deoxyuridine (B118206), with 5-iodo-2'-deoxyuridine serving as a common starting material. nih.gov The core of the synthesis is a palladium-catalyzed Sonogashira coupling reaction, which links the 5-iodo-2'-deoxyuridine to a protected bromoacetylene source. nih.govnih.gov

The synthetic route can be outlined in the following key steps:

Sonogashira Coupling : 5-iodo-2'-deoxyuridine is reacted with (trimethylsilyl)acetylene. This reaction is facilitated by a palladium catalyst, like tetrakis(triphenylphosphine)palladium(0), and a copper(I) iodide co-catalyst. The result of this step is 5-((trimethylsilyl)ethynyl)-2'-deoxyuridine.

Desilylation : The trimethylsilyl (B98337) (TMS) protecting group is removed from the ethynyl (B1212043) functional group. This is typically accomplished using a fluoride-based reagent such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF), which yields 5-ethynyl-2'-deoxyuridine (B1671113) (EdU). jenabioscience.com

Bromination : The final step involves the bromination of the terminal alkyne on 5-ethynyl-2'-deoxyuridine to produce this compound. Reagents like N-bromosuccinimide (NBS) are often used for this transformation, sometimes with a silver catalyst.

A summary of the reagents for this synthetic pathway is presented below:

| Reaction Step | Precursor | Key Reagents | Product |

| Sonogashira Coupling | 5-iodo-2'-deoxyuridine | (trimethylsilyl)acetylene, Pd(PPh₃)₄, CuI | 5-((trimethylsilyl)ethynyl)-2'-deoxyuridine |

| Desilylation | 5-((trimethylsilyl)ethynyl)-2'-deoxyuridine | Tetrabutylammonium fluoride (TBAF) | 5-ethynyl-2'-deoxyuridine (EdU) |

| Bromination | 5-ethynyl-2'-deoxyuridine | N-Bromosuccinimide (NBS) | This compound (BrEdU) |

Challenges and Optimization in Synthetic Yield and Purity

Synthesizing BrEdU comes with challenges that can affect the final yield and purity. azom.com A primary goal is to produce high-purity materials while maximizing the amount of product obtained. azom.com

Reaction Kinetics and Conditions : A deep understanding of how reaction conditions affect the synthesis is crucial for improving yields. azom.com Fine-tuning parameters such as temperature, pressure, and reactant concentrations is a key strategy. azom.comsigmaaldrich.com For the Sonogashira coupling, precise temperature control is necessary to balance the reaction rate against potential side reactions, such as the formation of furopyrimidine byproducts at elevated temperatures. nih.govnih.gov

Purification : The purification of BrEdU and its intermediate compounds often requires chromatographic techniques to separate the desired product from unreacted starting materials and byproducts. azom.com The use of agitated nutsche filter dryers (ANFDs) can streamline this process by allowing for solid-liquid separation, washing, and drying in a single unit, which can reduce product loss and enhance yield. azom.com

Process Optimization : Modern approaches to chemical synthesis now include automated, self-optimizing systems that can systematically explore reaction parameters to find conditions that maximize yield and purity. nih.govwhiterose.ac.uk These systems can iteratively adjust variables and analyze outcomes to efficiently arrive at an optimized protocol. nih.gov

Post-Synthetic Modifications and Functionalization of this compound

The ethynyl group on BrEdU is a key feature that allows for a range of post-synthetic modifications, making it a valuable tool for bioconjugation and the attachment of various probes.

Exploitation of the Ethynyl Moiety for Bioconjugation (e.g., Click Chemistry-based Tagging)

The terminal alkyne of BrEdU is perfectly suited for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry" reaction. baseclick.eu This reaction enables the efficient and highly specific attachment of BrEdU, after it has been incorporated into DNA, to molecules that contain an azide (B81097) group. baseclick.eunih.gov

This bioconjugation method is widely used in cell proliferation assays. nih.gov Cells are first treated with BrEdU, which gets incorporated into newly synthesized DNA. jenabioscience.com Following this, the cells are fixed and permeabilized, and an azide-containing fluorescent dye, such as an Alexa Fluor azide, is added. The click reaction then permanently links the fluorescent tag to the BrEdU-labeled DNA, enabling the visualization and measurement of cell proliferation. baseclick.eu

Strategies for Introduction of Reporter Groups and Probes

A diverse array of reporter groups and probes can be attached to BrEdU through its ethynyl group, expanding its utility in various detection and analysis techniques. nih.govbiosyn.com

Fluorescent Dyes : A wide range of fluorescent dyes with azide handles can be "clicked" onto BrEdU, allowing for detection using fluorescence microscopy and flow cytometry. tocris.comthermofisher.com

Biotin (B1667282) : An azide-modified biotin molecule can be attached to BrEdU. biologyease.com The strong and specific interaction between biotin and streptavidin can then be used for detection with streptavidin-conjugated enzymes or for purification using streptavidin-coated beads. biologyease.com

Affinity Tags : Other small peptide tags can be introduced as azide derivatives, which can then be used for protein purification or detection through immunoprecipitation or Western blotting.

| Reporter Group Type | Example | Detection/Application Principle |

| Fluorescent Dye | Alexa Fluor 488 Azide | Direct visualization via fluorescence microscopy or flow cytometry. |

| Affinity Ligand | Biotin-Azide | High-affinity binding to streptavidin, used for purification or secondary detection with streptavidin conjugates. |

| Peptide Tag | FLAG-Azide | Recognition by specific antibodies for immunoprecipitation or Western blotting. |

Stereochemical Considerations in this compound Synthesis

The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor in the synthesis of nucleoside analogues like BrEdU. numberanalytics.comyuntsg.com For BrEdU to be biologically active, it must have the correct stereochemistry at the anomeric carbon (C1') of the deoxyribose sugar. yuntsg.com The desired form is the β-anomer, as this is the configuration that is recognized and incorporated into DNA by cellular polymerases. googleapis.com

The stereochemistry of the final product is generally determined by the starting material, which is typically a stereochemically pure β-anomer of a 2'-deoxyuridine derivative like 5-iodo-2'-deoxyuridine. nih.gov The subsequent chemical reactions, including the Sonogashira coupling and bromination, are chosen to be mild enough to avoid disturbing this stereocenter. researchgate.net

It is crucial to prevent anomerization, the conversion between the α and β anomers, which can sometimes happen under harsh reaction conditions. cdnsciencepub.com Therefore, reaction parameters are carefully controlled to maintain the integrity of the desired β-configuration. The stereochemical purity of the final BrEdU product is typically verified using analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy, which can differentiate between the α and β anomers. cdnsciencepub.com

Biochemical Mechanisms and Molecular Interactions of 5 Bromoethynyl 2 Deoxyuridine

Enzymatic Recognition and Substrate Specificity for DNA Polymerases

The utility of 5-Bromoethynyl-2'-deoxyuridine as a molecular probe is fundamentally reliant on its ability to be recognized and utilized by DNA polymerases during DNA replication. The efficiency and fidelity of this process are governed by the specific structural features of BrEdU, namely the bromine atom and the ethynyl (B1212043) group at the 5-position of the uracil (B121893) base.

Mechanisms of Incorporation into Nucleic Acids (DNA and RNA)

Similar to other thymidine (B127349) analogs like 5-Bromo-2'-deoxyuridine (B1667946) (BrdU), BrEdU is incorporated into newly synthesized DNA during the S phase of the cell cycle. thermofisher.in The process begins with the cellular uptake of BrEdU, followed by its phosphorylation to this compound triphosphate (BrEdUTP) by cellular kinases. This triphosphate form is the active substrate for DNA polymerases. During DNA replication, DNA polymerases can recognize BrEdUTP as an analog of thymidine triphosphate (dTTP) and incorporate it into the growing DNA strand opposite an adenine (B156593) base in the template strand. This incorporation is a permanent modification of the DNA. mdpi.com While primarily a substrate for DNA polymerases, the potential for incorporation into RNA by RNA polymerases is less characterized and generally considered to be significantly lower.

Influence of Bromine and Ethynyl Substituents on Enzymatic Processing

The substituents at the 5-position of the pyrimidine (B1678525) ring play a crucial role in the interaction with the active site of DNA polymerases. The enzyme's ability to accommodate these modifications dictates the substrate efficiency. The "fingers" subdomain of DNA polymerase I, for instance, is a mobile element involved in binding the incoming dNTP. plos.org The size and electronegativity of the bromine atom and the rigid, linear geometry of the ethynyl group can influence the precise positioning of the nucleoside triphosphate within the active site.

Studies on related compounds offer insights. For example, the substitution of a methyl group (in thymidine) with a larger bromine atom (in BrdU) is generally well-tolerated by many DNA polymerases, allowing for its efficient incorporation. thermofisher.inmpbio.com The addition of an ethynyl group, as seen in 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), also results in a substrate that is readily incorporated by cellular DNA polymerases. The combination of both a bromine atom and an ethynyl group in BrEdU presents a unique substrate. While specific kinetic data for BrEdU is not widely available, it is plausible that the combined steric and electronic effects of these two groups may slightly alter the kinetics of incorporation compared to thymidine, BrdU, or EdU. The precise efficiency can vary between different types of DNA polymerases (e.g., prokaryotic vs. eukaryotic, replicative vs. repair polymerases).

Structural Analysis of this compound within Nucleic Acid Architectures

Once incorporated into the DNA backbone, the presence of BrEdU can influence the local structure and stability of the nucleic acid, as well as its interactions with proteins.

Impact on Duplex Stability and Conformation

The incorporation of modified nucleosides can alter the thermodynamic stability of the DNA duplex. The bromine atom, being larger and more electronegative than a methyl group, can affect base stacking interactions. The ethynyl group provides a rigid extension from the 5-position of the uracil base. This rigidity can influence the local conformation of the DNA backbone.

Role in Modulating DNA-Protein Interactions

The major groove of the DNA double helix is a primary site for recognition by DNA-binding proteins. The 5-position of pyrimidines is located within the major groove, and modifications at this site can either enhance or inhibit protein binding. The bulky and electronegative bromine atom and the ethynyl group of an incorporated BrEdU molecule present altered steric and electronic features in the major groove.

For instance, the presence of BrdU in DNA has been shown to alter the interactions with DNA-binding proteins, which is one of the proposed mechanisms for its biological effects. core.ac.uk It is conceivable that BrEdU could similarly modulate the binding of transcription factors, repair enzymes, and other DNA-binding proteins. The specific effects would be dependent on the protein and how it "reads" the chemical landscape of the DNA major groove.

Interaction with DNA Repair and Modification Pathways

The introduction of a non-native base into the genome can trigger cellular DNA repair mechanisms. The cell possesses a sophisticated network of pathways to maintain genomic integrity, including mismatch repair (MMR), base excision repair (BER), and nucleotide excision repair (NER).

The cellular response to BrdU involves the activation of DNA damage signaling pathways, including the ATR/Chk1 and ATM/Chk2 pathways. core.ac.uk These pathways are typically activated in response to single-strand and double-strand breaks, respectively. core.ac.uk It is likely that the presence of BrEdU in DNA would also be recognized by the cellular surveillance machinery.

The efficiency of excision and repair of BrEdU-containing DNA may differ from that of BrdU. The structure of the modified base is a key determinant for recognition by DNA glycosylases in the BER pathway. If BrEdU is not efficiently excised, its presence could be mutagenic. For example, studies on (E)-5-(2-bromovinyl)-2'-deoxyuridine incorporated into viral DNA suggest it may not be readily excised and can act as a mutagenic lesion. nih.gov The interaction of BrEdU with mismatch repair proteins, which recognize distortions in the DNA helix, is also a potential consequence of its incorporation. The MMR pathway involves proteins like MutSα and MutLα that identify and initiate the repair of mismatched bases. numberanalytics.com The structural perturbations caused by BrEdU could potentially be recognized by this system.

Potential for Excision and Repair Mechanisms

Once incorporated into a replicating DNA strand in place of thymidine, nucleoside analogs can trigger cellular DNA damage responses and repair mechanisms due to their structural deviation from the natural base plos.org. The presence of these analogs can lead to mutations, DNA damage, and interruptions in the cell cycle plos.org.

The incorporation of BrdU is known to cause mispairing with guanine (B1146940) instead of adenine, leading to mutations and both single- and double-strand DNA breaks mdpi.com. This damage activates cellular DNA damage signaling pathways mdpi.com. Similarly, EdU is recognized as a form of DNA damage. Its presence can induce DNA strand breaks and initiate what has been described as a "futile" repair cycle in some cancer cell lines tocris.comrndsystems.com.

Recent research has identified that the primary mechanism for removing EdU from the mammalian genome is Nucleotide Excision Repair (NER) pnas.org. The NER pathway is responsible for correcting bulky, helix-distorting lesions in DNA pnas.org. Given that the bromoethynyl group on this compound is significantly larger than the methyl group of thymidine, it would almost certainly create a helical distortion. Therefore, it is highly probable that NER would be the principal pathway for its recognition and excision from DNA.

Furthermore, studies on cells deficient in various DNA repair pathways have shown that homologous recombination (HR) is crucial for mitigating the toxic effects of EdU nih.gov. This suggests that the processing of the analog during DNA replication or repair can lead to the formation of DNA double-strand breaks, which require the HR pathway for resolution. The presence of BrdU has also been shown to activate DNA damage signaling responses sigmaaldrich.com.

Considering this evidence, it is hypothesized that incorporated this compound would be recognized and excised by the NER pathway. The resulting gaps or any strand breaks caused by replication fork collapse at the site of the analog would likely be repaired via the HR pathway.

Table 1: Documented DNA Repair Responses to Thymidine Analogs

| Thymidine Analog | Observed DNA Damage | Primary Repair Pathway(s) Implicated | Reference |

|---|---|---|---|

| 5-Bromo-2'-deoxyuridine (BrdU) | Double-strand breaks, base mispairing with guanine, mutagenic lesions. | DNA Damage Checkpoint (ATM/Chk1 activation), Mismatch Repair. | plos.orgmdpi.comnih.gov |

| 5-Ethynyl-2'-deoxyuridine (EdU) | DNA strand breaks, high cytotoxicity in repair-deficient cells. | Nucleotide Excision Repair (NER), Homologous Recombination (HR). | tocris.comrndsystems.compnas.orgnih.gov |

Applications of 5 Bromoethynyl 2 Deoxyuridine in Research Methodologies

Utilization as a Biochemical Probe for Nucleic Acid Synthesis Studies

EdU serves as a powerful biochemical probe to identify and quantify cells undergoing DNA replication, a direct measure of cell proliferation. As a thymidine (B127349) analog, it is readily incorporated into the DNA of cells during the S-phase of the cell cycle. harvard.edulumiprobe.com This incorporation provides a permanent label that is passed on to daughter cells, allowing for the tracking of cell lineages and the study of cell cycle kinetics. nih.gov

The primary advantage of EdU over its predecessor, 5-Bromo-2'-deoxyuridine (B1667946) (BrdU), lies in the simplicity and mildness of its detection method. nih.govthermofisher.com BrdU detection requires harsh DNA denaturation using acid or heat to expose the incorporated base to a specific antibody. thermofisher.comresearchgate.net These treatments can damage cellular structures and compromise the integrity of other cellular epitopes, making co-staining for other proteins challenging. researchgate.net EdU labeling circumvents these issues, preserving sample integrity and allowing for more flexible experimental designs. nih.gov

The fundamental principle of using EdU is metabolic labeling. Cells or organisms are incubated with EdU, which is cell-permeable and enters the nucleotide synthesis pathway. jenabioscience.com Cellular enzymes convert EdU into its triphosphate form (EdUTP), which is then used by DNA polymerases as a substrate for DNA replication, effectively substituting for thymidine. nih.gov

The labeling process is straightforward:

Administration: EdU is added to cell culture media or administered to organisms.

Incorporation: During the S-phase, DNA polymerase incorporates EdU into the newly synthesized DNA strands.

Fixation and Permeabilization: After a desired labeling period, cells are fixed and permeabilized to allow the detection reagents to access the nuclear DNA.

While EdU is primarily a marker for DNA synthesis, a related compound, 5-ethynyl uridine (EU), is used to label newly synthesized RNA. biorxiv.org However, studies have shown that EU can be converted into EdU by ribonucleotide reductase and subsequently incorporated into DNA, which necessitates careful experimental controls to ensure specific RNA labeling. biorxiv.org

| Feature | 5-Ethynyl-2'-deoxyuridine (B1671113) (EdU) | 5-Bromo-2'-deoxyuridine (BrdU) |

|---|---|---|

| Labeling Principle | Metabolic incorporation of a thymidine analog into DNA during S-phase. | Metabolic incorporation of a thymidine analog into DNA during S-phase. nih.gov |

| Detection Method | Copper-catalyzed click chemistry with a fluorescent azide (B81097). thermofisher.com | Immunocytochemistry using a specific anti-BrdU antibody. nih.gov |

| Sample Preparation | Mild fixation and permeabilization. | Harsh DNA denaturation (acid, heat, or DNase) required. nih.govresearchgate.net |

| Multiplexing Capability | High; compatible with antibody-based detection of other cellular proteins. nih.gov | Limited; denaturation can destroy other epitopes. researchgate.net |

| Protocol Time | Fast and simple. nih.gov | Longer and more complex. harvard.edu |

High-content screening (HCS) involves automated microscopy and quantitative image analysis to simultaneously measure multiple parameters in a large number of cells. alitheagenomics.com The speed, simplicity, and robustness of the EdU detection protocol make it exceptionally well-suited for HCS applications. thermofisher.com Unlike the cumbersome BrdU assay, the EdU click reaction is rapid and does not require harsh washing steps, making it easily adaptable to automated liquid handling systems.

In drug discovery and toxicology, EdU-based HCS assays are used to assess the effects of thousands of compounds on cell proliferation. By analyzing the percentage of EdU-positive cells, researchers can quickly identify cytotoxic or cytostatic agents. The mild detection conditions also allow for multiplexing, where cells are co-stained for other markers of cell health, such as apoptosis or DNA damage, providing a more comprehensive understanding of a compound's cellular impact from a single screen. alitheagenomics.com

Advanced Detection and Visualization Techniques

The detection of incorporated EdU is based on a highly efficient and specific chemical reaction, which allows for versatile visualization through various imaging and analytical platforms.

The cornerstone of EdU detection is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of "click chemistry". harvard.eduthermofisher.com This reaction forms a stable covalent triazole ring between the terminal alkyne group of the incorporated EdU and an azide group on a reporter molecule. nih.govresearchgate.net

The key components of the detection reaction are:

An Alkyne: Provided by the ethynyl (B1212043) group on the EdU molecule incorporated into DNA.

An Azide: The detection reagent is a small molecule, typically a fluorophore, biotin (B1667282), or another tag, conjugated to an azide group.

A Copper(I) Catalyst: Copper(I) is essential for the reaction. It is usually generated in situ from a copper(II) salt (like copper sulfate) and a reducing agent (like sodium ascorbate). nih.gov

This reaction is bio-orthogonal, meaning it occurs with high efficiency under physiological conditions without cross-reacting with other functional groups present in biological samples. harvard.edu This results in a very high signal-to-noise ratio, producing crisp images with minimal background. nih.gov The small size of the fluorescent azide allows it to easily penetrate the cell and nucleus to reach the incorporated EdU without the need for DNA denaturation. thermofisher.com

Once the EdU in the DNA is tagged with a fluorescent probe via the click reaction, it can be visualized and quantified using several standard laboratory techniques:

Fluorescence Microscopy: This is the most common method for visualizing EdU-labeled cells. Labeled nuclei appear bright against a dark background, allowing for easy identification of proliferating cells within tissues or cell cultures. Confocal microscopy can provide high-resolution, three-dimensional images of EdU incorporation.

Flow Cytometry: This technique provides a high-throughput quantitative analysis of cell proliferation. A cell suspension is analyzed as individual cells pass through a laser, and the fluorescence intensity of each cell is measured. This allows for the precise quantification of the percentage of cells in S-phase within a large population and can be combined with DNA content staining (using dyes like DAPI or propidium iodide) to analyze the entire cell cycle distribution. thermofisher.com

High-Content Imaging: As mentioned, automated fluorescence microscopy platforms can capture and analyze images from multi-well plates, enabling large-scale screening assays based on EdU incorporation.

| Fluorophore | Excitation (nm) | Emission (nm) | Common Application |

|---|---|---|---|

| Alexa Fluor 488 Azide | ~495 | ~519 | Microscopy, Flow Cytometry (Green Channel) |

| Alexa Fluor 555 Azide | ~555 | ~565 | Microscopy (Red-Orange Channel) |

| Alexa Fluor 647 Azide | ~650 | ~668 | Microscopy, Flow Cytometry (Far-Red Channel) |

| Biotin Azide | N/A (detected with fluorescent streptavidin) | Signal amplification or non-fluorescent detection |

Mechanistic Investigations in Cellular and Subcellular Processes

The EdU labeling technique has been instrumental in elucidating the mechanisms of various fundamental biological processes. Its ability to be combined with other labeling methods provides a powerful tool for dynamic studies.

For instance, dual-pulse labeling experiments can be performed using EdU in combination with BrdU to track cell cycle progression and migration over time. researchgate.netresearchgate.net In this approach, a cohort of proliferating cells is first labeled with one analog (e.g., BrdU), and after a specific time interval, a second pulse with the other analog (EdU) is administered. researchgate.net Because the detection methods are orthogonal (antibody for BrdU, click chemistry for EdU), the two populations of cells labeled at different times can be distinguished within the same sample. This strategy has been used to measure the rate of cell migration in renewing tissues like the intestinal epithelium and to track the fate of neural stem cells. researchgate.netresearchgate.net

Furthermore, EdU labeling is used to study DNA repair mechanisms. By labeling cells with EdU and then inducing DNA damage, researchers can track the removal and re-synthesis of DNA at damage sites. The sensitivity of EdU detection allows for the visualization of even small patches of newly synthesized DNA. These studies provide critical insights into the efficiency and kinetics of DNA repair pathways in response to various genotoxic agents.

Exploration of DNA Replication Dynamics at the Molecular Level

The study of DNA replication is fundamental to understanding cell proliferation, development, and disease. EdU has significantly advanced the ability of researchers to investigate the dynamics of DNA synthesis at the molecular level.

One of the primary applications of EdU is in the labeling and visualization of cells actively synthesizing DNA. harvard.edu Because EdU is incorporated in place of thymidine, its presence in the DNA is a direct marker of replication. The subsequent click reaction with a fluorescent azide allows for the sensitive and robust detection of this incorporated EdU. harvard.edujenabioscience.comjenabioscience.com This method is a significant improvement over BrdU-based techniques, which require harsh DNA denaturation steps using acid or heat to allow antibody access to the incorporated BrdU. harvard.eduthermofisher.com These harsh treatments can disrupt cellular structures and epitopes, complicating multi-parametric analyses. harvard.edu The mild conditions of the click reaction, however, preserve cellular morphology and allow for the simultaneous detection of other cellular markers. harvard.eduthermofisher.com

The following table summarizes key research findings related to the use of EdU in studying DNA replication dynamics:

| Research Finding | Experimental Approach | Key Advantage of EdU | Reference |

| High-resolution imaging of DNA replication sites | Cells were incubated with EdU and then subjected to a click reaction with a fluorescent azide. Super-resolution microscopy was used to visualize the sites of EdU incorporation. | The small size of the fluorescent azide allows for denser labeling and higher resolution imaging compared to the larger antibodies used for BrdU detection. | harvard.eduthermofisher.com |

| Analysis of cell cycle kinetics in different cell populations | A dual-pulse labeling strategy with EdU and BrdU was employed. Flow cytometry was used to quantify the number of cells in different phases of the cell cycle based on the incorporation of one or both analogs. | The ability to use two different thymidine analogs with distinct detection methods allows for a more detailed analysis of cell cycle progression. | researchgate.netnih.gov |

| Investigation of DNA replication fork progression | DNA fiber analysis was performed on cells labeled with EdU. The length of the EdU-labeled DNA fibers was measured to determine the rate of replication fork movement. | The non-destructive nature of EdU detection preserves the integrity of the DNA fibers, allowing for more accurate measurements. | nih.gov |

Studies of Nucleic Acid Metabolism and Turnover

Beyond its use in tracking DNA replication, EdU also serves as a valuable tool for investigating broader aspects of nucleic acid metabolism and turnover. The incorporation of EdU into DNA is dependent on the cellular pathways responsible for nucleotide salvage and synthesis. jenabioscience.com Therefore, by monitoring the uptake and incorporation of EdU, researchers can gain insights into these metabolic processes.

For instance, studies have utilized EdU to examine the effects of various drugs or genetic mutations on nucleotide metabolism. A reduction in EdU incorporation can indicate an inhibition of the pathways that lead to the synthesis of deoxythymidine triphosphate (dTTP), the direct precursor for DNA synthesis. Conversely, an increase in EdU incorporation might suggest an upregulation of these pathways.

Furthermore, the stability of the incorporated EdU can be monitored over time to study DNA turnover and repair. While DNA is generally a stable molecule, it is subject to damage and subsequent repair processes. By pulse-labeling cells with EdU and then chasing them over time in the absence of the analog, researchers can track the fate of the labeled DNA. A decrease in the EdU signal over time could indicate DNA degradation or the removal of the labeled segment during DNA repair.

The table below presents research findings related to the application of EdU in studying nucleic acid metabolism and turnover:

| Research Finding | Experimental Approach | Insight into Nucleic Acid Metabolism | Reference |

| Assessment of nucleotide salvage pathway activity | Cells were cultured in media containing EdU, and the efficiency of its incorporation into DNA was measured. | The level of EdU incorporation serves as a proxy for the activity of the nucleotide salvage pathway, which converts exogenous nucleosides into nucleotides for DNA synthesis. | jenabioscience.com |

| Evaluation of the impact of chemotherapeutic agents on DNA synthesis | Cancer cells were treated with a chemotherapeutic agent and then labeled with EdU. The amount of EdU incorporation was quantified to assess the drug's effect on DNA replication. | A decrease in EdU incorporation indicates that the drug interferes with nucleic acid metabolism, specifically the synthesis of DNA precursors. | nih.gov |

| Monitoring of DNA repair synthesis | Cells were exposed to a DNA-damaging agent and then incubated with EdU. The incorporation of EdU at sites of DNA damage was visualized to monitor DNA repair synthesis. | The localized incorporation of EdU at non-replicating regions of the genome provides a measure of DNA repair activity. | mdpi.com |

Future Directions in 5 Bromoethynyl 2 Deoxyuridine Research

Exploration of Novel Synthetic Pathways and Analog Design

The synthesis of 5-Bromoethynyl-2'-deoxyuridine and its analogs is a cornerstone of its utility. Future research is focused on developing more efficient and versatile synthetic routes, as well as designing novel analogs with enhanced properties.

A significant area of exploration involves the refinement of cross-coupling reactions. The Sonogashira cross-coupling reaction, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the formation of C-C bonds and has been central to the synthesis of C5-modified uridines. nih.gov Researchers are investigating milder, aqueous Sonogashira reaction conditions to fluorescently label 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a precursor to this compound. nih.govnih.gov These efforts aim to develop robust chemical methodologies for labeling under biologically compatible conditions. nih.gov Optimized conditions, such as the use of specific palladium catalysts and bases in an ethanol/water mixture, have shown promise in achieving high yields for these coupling reactions. nih.govnih.gov

Beyond improving existing methods, the design of novel analogs of this compound is a key pursuit. The synthesis of carbocyclic analogues, for instance, has been explored for their potential antiviral activities. nih.gov These syntheses have utilized palladium and copper-catalyzed coupling reactions to create these modified nucleosides. nih.gov Another avenue of analog design involves the creation of prodrugs, such as 5-fluoro-2'-deoxyuridine (B1346552) phosphoramidate (B1195095) prodrugs, which can be converted to their active form intracellularly. ecu.edu

Future work in this area will likely focus on developing synthetic pathways that are not only more efficient but also allow for the introduction of a wider range of functional groups, enabling the creation of a diverse library of this compound analogs with tailored properties for specific research applications.

Development of Advanced Methodologies for Detection and Imaging

The ability to accurately detect and visualize this compound incorporated into DNA is critical for its application in studying cell proliferation and dynamics. A major advancement in this area has been the move away from traditional antibody-based detection of the related compound, 5-bromo-2'-deoxyuridine (BrdU), towards methods centered on the ethynyl (B1212043) group of 5-ethynyl-2'-deoxyuridine (B1671113) (EdU).

The "click chemistry" approach, specifically the copper(I)-catalyzed Huisgen [3+2] cycloaddition between the terminal alkyne of incorporated EdU and a fluorescently labeled azide (B81097), has revolutionized the detection of DNA synthesis. nih.govharvard.edupnas.orgtandfonline.com This method offers significant advantages over BrdU immunodetection, which requires harsh DNA denaturation steps that can disrupt cellular structures. harvard.edupnas.orgtandfonline.com The small size of the fluorescent azide allows for efficient access to the incorporated EdU without the need for such disruptive treatments, preserving cellular integrity and allowing for multiplexing with other fluorescent probes. harvard.edupnas.org

Building on this foundation, researchers are now integrating these labeling techniques with super-resolution microscopy to visualize DNA at the nanoscale. Techniques like direct stochastic optical reconstruction microscopy (dSTORM) combined with EdU labeling and click chemistry have enabled the detailed imaging of fine chromatin structure. nih.gov This allows for the visualization of the paths of individual DNA fibers within the nucleus. nih.gov Other super-resolution methods, such as DNA-PAINT (DNA point accumulation in nanoscale topology), which relies on the transient binding of fluorescently labeled DNA strands, are also being enhanced to speed up image acquisition. acs.org

Furthermore, the development of multicolor imaging techniques using isotopically edited alkynes is expanding the possibilities for simultaneous tracking of multiple cellular processes. By synthesizing EdU with carbon-13 isotopes, researchers have created a palette of vibrational tags that can be distinguished using stimulated Raman scattering (SRS) microscopy. nih.gov This allows for the simultaneous imaging of different populations of newly synthesized DNA within the same cell. nih.gov

The future of detection and imaging will likely involve the development of even more sensitive and less invasive techniques, potentially enabling the tracking of DNA synthesis in real-time in living organisms with unprecedented resolution.

Elucidation of Nuanced Biochemical Interactions and Mechanisms

As a thymidine (B127349) analog, this compound is incorporated into newly synthesized DNA during the S-phase of the cell cycle. nih.govjenabioscience.comencyclopedia.pub Understanding the detailed biochemical consequences of this incorporation is a crucial area of ongoing research.

Studies have shown that the incorporation of thymidine analogs like BrdU and EdU is not entirely benign and can trigger cellular responses. nih.govmdpi.com Research has indicated that the presence of these analogs in DNA can lead to the activation of DNA damage signaling pathways. encyclopedia.pubmdpi.com For instance, the incorporation of EdU has been shown to induce sister chromatid exchanges and mutations at the hypoxanthine (B114508) phosphorybosyl transferase (HPRT) locus. mdpi.com

The cellular response to the incorporation of these analogs appears to be dependent on the specific DNA repair pathways available to the cell. mdpi.com Cells deficient in homologous recombination repair have been found to be particularly sensitive to the cytotoxic effects of EdU. mdpi.com This suggests that the incorporated analog may lead to DNA lesions that are primarily resolved through this repair mechanism.

Furthermore, the incorporation of these analogs can affect the structure and stability of DNA. The bromine atom in BrdU, for example, can alter the local conformation of the DNA helix. wikipedia.org While EdU is generally considered to be less disruptive than BrdU, its effects on DNA structure and its interaction with DNA-binding proteins are still being investigated. mdpi.com

Future research in this area will aim to provide a more complete picture of the downstream consequences of this compound incorporation. This includes a detailed understanding of the types of DNA lesions that may be formed, the specific repair pathways that are activated, and the long-term effects on gene expression and genome stability.

Potential for Integration into Multimodal Research Platforms

The versatility of this compound and its analogs makes them ideal candidates for integration into multimodal research platforms, which combine different imaging and analytical techniques to provide a more comprehensive understanding of complex biological systems.

One of the most promising areas for integration is in correlative light and electron microscopy (CLEM). nih.govdelmic.comwikipedia.orgwiley.com CLEM bridges the gap between the dynamic, molecule-specific information provided by fluorescence microscopy and the high-resolution ultrastructural context offered by electron microscopy. nih.govdelmic.com By labeling newly synthesized DNA with a fluorescently tagged 5-ethynyl-2'-deoxyuridine analog, researchers can identify proliferating cells using light microscopy and then examine the same cells at the ultrastructural level with an electron microscope. This approach can provide invaluable insights into the relationship between cell proliferation and changes in cellular architecture.

Another exciting prospect is the use of dual-labeling strategies for multimodal imaging. tracercro.com In this approach, a targeting molecule is conjugated with two different reporter molecules, such as a radionuclide for positron emission tomography (PET) imaging and a fluorophore for fluorescence imaging. tracercro.com This allows for the non-invasive, whole-body visualization of cellular processes like proliferation, combined with high-resolution ex vivo analysis of tissue and cellular distribution. tracercro.com Analogs of this compound could be designed to incorporate both a fluorescent tag and a chelator for a radionuclide, enabling such dual-modality imaging.

The integration of this compound labeling with other advanced techniques, such as mass cytometry, which allows for the simultaneous measurement of dozens of cellular parameters, is also an area of active development. researchgate.net By combining these approaches, researchers can gain a systems-level understanding of how cell proliferation is regulated in the context of complex cellular signaling networks.

The future of this compound research lies in its ability to be seamlessly integrated into these powerful, multimodal platforms, providing a more holistic view of cellular dynamics in health and disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.